molecular formula C10H19NO4 B142754 (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid CAS No. 82834-12-6

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid

Cat. No. B142754
CAS RN: 82834-12-6
M. Wt: 217.26 g/mol
InChI Key: AUVAVXHAOCLQBF-YUMQZZPRSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable propanoic acid derivative with an ethoxy group and an amino group. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group might react with acids or bases, and the ethoxy group could potentially undergo reactions involving the breaking of the C-O bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and pKa, could be determined using various analytical techniques .

Scientific Research Applications

Analytical Techniques

  • Spectrophotometric Analysis : This compound, as part of perindopril, is analyzed using spectrophotometric methods, which are sensitive, accurate, and simpler compared to other official methods (El-Dien et al., 2012).

Chemical Synthesis

  • Synthesis of Complex Compounds : It's used in the synthesis of complex compounds like GW710936X, a potent PPARγ agonist, involving key steps like copper(I) catalyzed N-arylation (Reynolds & Hermitage, 2001).
  • Interactions with Ethoxymethylene-Containing Compounds : This compound, in forms like ethyl ester 2-((2-emino-4-phenyl-1Н-imidazole-1-yl)amino)-2-cyano-2-propanoic acid, shows interactions with ethoxymethylene-containing derivatives, leading to various linked products confirmed by NMR and mass spectroscopy (Dmitry et al., 2015).

Biomedical Research

  • Neuroexcitant Analogue Synthesis : It's involved in synthesizing neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of AMPA, important in neuroscience research (Pajouhesh et al., 2000).
  • Enantioselective Enzymatic Hydrolysis : Utilized in biocatalytic approaches for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid from its racemic ethylester, a key building block in synthesizing PPARα and -γ agonists (Deussen et al., 2003).

Material Science

  • Corrosion Inhibition : Novel amino acids based corrosion inhibitors like 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate have been synthesized using this compound, showing high corrosion inhibition efficiency in mild steel (Srivastava et al., 2017).

Spectroscopy and Imaging

  • Spectroscopic Studies : It's used in fluorescence derivatization of amino acids, producing derivatives with strong fluorescence, useful in biological assays (Frade et al., 2007).
  • Brain Tumor Imaging : Enantiomers of this compound have been synthesized and evaluated for brain tumor imaging in rat models using positron emission tomography, showing promising PET properties (McConathy et al., 2010).

Safety And Hazards

The safety of a new compound would typically be assessed through a series of preclinical and clinical trials. These studies would evaluate both its efficacy and its potential side effects .

Future Directions

Future research on this compound could involve further studies to elucidate its mechanism of action, optimize its synthesis, and assess its potential applications. This could involve in vitro studies, animal studies, and potentially clinical trials .

properties

IUPAC Name

(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVAVXHAOCLQBF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434230
Record name N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid

CAS RN

82834-12-6
Record name N-[(1S)-1-Carboxyethyl]-L-norvaline 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82834-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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